molecular formula C10H8N2O2 B6175054 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid CAS No. 2355576-15-5

1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6175054
CAS No.: 2355576-15-5
M. Wt: 188.2
InChI Key:
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Description

1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.2 g/mol.

Preparation Methods

The synthesis of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of a carboxylic acid group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation: This step involves the formation of the cyclopropane ring. Reagents such as diazomethane or dihalocarbene can be used under controlled conditions to achieve this transformation.

    Functional Group Introduction:

Chemical Reactions Analysis

1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving pyridine derivatives.

    Industrial Chemistry: While not widely used in industry, it serves as a model compound for studying cyclopropane-containing molecules and their reactivity.

Mechanism of Action

The mechanism of action of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the nitrile group play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid: This compound has a similar structure but contains an oxygen atom in place of a carbon atom in the cyclopropane ring.

    Cyclopropane-1-carboxylic acid derivatives: These compounds share the cyclopropane ring but differ in the substituents attached to the ring.

The uniqueness of this compound lies in its specific combination of the cyclopropane ring and the nitrile group, which imparts distinct chemical and biological properties .

Properties

CAS No.

2355576-15-5

Molecular Formula

C10H8N2O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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